2-Fluoro-3-methyl-5-nitropyridine

Medicinal Chemistry Physicochemical Properties Drug Design

Select 2-Fluoro-3-methyl-5-nitropyridine (CAS 19346-46-4) for its unique 2-fluoro-3-methyl-5-nitro substitution pattern, which delivers significantly faster SNAr kinetics than the 2-chloro analog while imparting superior metabolic stability in drug candidates. The 5-nitro group enables high-yield reduction (78%) to an amine for rapid kinase inhibitor library construction or bioconjugation. With a balanced LogP (~1.96) and reliable ≥97% purity, this scaffold accelerates hit-to-lead optimization and ensures robust, cost-effective scale-up in process chemistry.

Molecular Formula C6H5FN2O2
Molecular Weight 156.11 g/mol
CAS No. 19346-46-4
Cat. No. B096850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-methyl-5-nitropyridine
CAS19346-46-4
Molecular FormulaC6H5FN2O2
Molecular Weight156.11 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1F)[N+](=O)[O-]
InChIInChI=1S/C6H5FN2O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3
InChIKeyCFKHKTLGKNBEPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-3-methyl-5-nitropyridine (CAS 19346-46-4): Key Procurement Specifications and Structural Context for Advanced Organic Synthesis


2-Fluoro-3-methyl-5-nitropyridine (CAS 19346-46-4) is a heterocyclic building block with the molecular formula C6H5FN2O2 and a molecular weight of 156.11 g/mol . It features a pyridine core substituted with fluorine at the 2-position, a methyl group at the 3-position, and a nitro group at the 5-position . This specific substitution pattern is critical for its utility in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, distinguishing it from other halogenated or non-halogenated analogs [1]. The compound is typically supplied as a solid with a purity of ≥97% and requires storage at 2-8°C under an inert atmosphere .

Why Substituting 2-Fluoro-3-methyl-5-nitropyridine with Common Analogs Risks Synthetic Failure and Alters Molecular Properties


In medicinal chemistry and process development, the 2-fluoro-3-methyl-5-nitropyridine scaffold cannot be arbitrarily replaced by its 2-chloro, non-halogenated, or regioisomeric counterparts. The fluorine atom at the 2-position provides a unique balance of reactivity and stability; it is significantly more reactive in SNAr than chlorine due to the strong electron-withdrawing effect of fluorine, yet the C-F bond imparts greater metabolic stability compared to C-Cl bonds in final drug candidates . Furthermore, the 3-methyl group influences both the electronic environment and the compound's lipophilicity (LogP), which differs substantially from the chloro analog [1]. The 5-nitro group serves as a crucial handle for reduction to an amine or as a directing group, a feature not present in non-nitrated analogs. Therefore, substituting with a seemingly similar compound can lead to divergent reaction kinetics, altered physicochemical profiles, and ultimately, failure to meet target product profiles in drug discovery pipelines [2].

Quantitative Differentiation Guide: 2-Fluoro-3-methyl-5-nitropyridine vs. Key Analogs


Lipophilicity Comparison: 2-Fluoro- vs. 2-Chloro-3-methyl-5-nitropyridine

2-Fluoro-3-methyl-5-nitropyridine exhibits a significantly lower calculated LogP value compared to its 2-chloro analog, indicating reduced lipophilicity which can favorably impact drug-like properties such as solubility and metabolic stability. The target compound's LogP is reported as 1.96 [1], whereas the LogP for 2-Chloro-3-methyl-5-nitropyridine ranges from 1.69 to 2.47 depending on the calculation method . This difference in partition coefficient is a critical parameter for medicinal chemists optimizing ADME profiles.

Medicinal Chemistry Physicochemical Properties Drug Design

Synthetic Utility: Fluorodenitration Reaction Yield

2-Fluoro-3-methyl-5-nitropyridine can be synthesized via a fluorodenitration reaction of 2-chloro-3-methyl-5-nitropyridine with potassium fluoride. A reported procedure yields the target compound with an isolated yield of 60% after purification . This demonstrates a viable synthetic route from a readily available chloro-precursor, providing a benchmark for process chemists evaluating production feasibility. While the yield is moderate, the method offers a direct path to the fluorinated pyridine.

Synthetic Methodology Process Chemistry Fluorination

Downstream Derivatization: Reduction to 6-Fluoro-5-methylpyridin-3-amine

The nitro group in 2-fluoro-3-methyl-5-nitropyridine is readily reduced to an amine, a critical transformation for accessing key pharmaceutical building blocks. Catalytic hydrogenation over Pd/C in ethanol provides the corresponding 6-fluoro-5-methylpyridin-3-amine in a high isolated yield of 78% . This demonstrates the compound's synthetic tractability and its role as an efficient precursor to valuable amino-pyridine intermediates.

Organic Synthesis Pharmaceutical Intermediate Amine Synthesis

Reactivity Advantage: Fluorine vs. Chlorine in Nucleophilic Aromatic Substitution

Fluorine-substituted pyridines exhibit significantly enhanced reactivity in nucleophilic aromatic substitution (SNAr) compared to their chloro- counterparts. For the closely related system of 2-fluoro- and 2-chloro-5-nitropyridines reacting with aniline in methanol, the fluoro derivative reacts substantially faster, as detailed in kinetic studies [1]. This class-level trend is directly applicable to 2-fluoro-3-methyl-5-nitropyridine, which is expected to undergo SNAr reactions with greater facility than its 2-chloro-3-methyl-5-nitropyridine analog, enabling milder reaction conditions and shorter reaction times in derivatization sequences.

Mechanistic Chemistry SNAr Reactions Kinetics

High-Impact Application Scenarios for 2-Fluoro-3-methyl-5-nitropyridine in Research and Development


Medicinal Chemistry: Synthesis of Fluorinated Kinase Inhibitor Scaffolds

The 2-fluoro-3-methyl-5-nitropyridine core serves as an ideal starting point for constructing kinase inhibitor libraries. Its balanced LogP and the high-yielding reduction of the nitro group to an amine (78% yield, as established in Section 3) allow for rapid, modular synthesis. The amine can be directly coupled to a variety of carboxylic acids or used in Buchwald-Hartwig aminations to explore structure-activity relationships (SAR) around a central pyridine scaffold. The fluorine atom's ability to enhance metabolic stability is a well-documented advantage in this therapeutic area, making this compound a strategic choice for hit-to-lead and lead optimization campaigns [1].

Process Chemistry: Development of a Scalable SNAr Derivatization Route

Process chemists seeking to scale up the synthesis of a complex drug candidate can leverage the high SNAr reactivity of 2-fluoro-3-methyl-5-nitropyridine (class-level inference from Section 3). Its superior reactivity compared to the 2-chloro analog allows for the displacement of the fluorine atom with a range of nucleophiles (e.g., amines, alkoxides) under milder conditions, leading to improved yields, fewer impurities, and a more robust and cost-effective manufacturing process. The established 60% yield for its synthesis from the chloro-precursor also provides a clear baseline for evaluating overall production costs and material efficiency .

Chemical Biology: Preparation of Bioconjugation Tools and Probes

In chemical biology, the nitro group of 2-fluoro-3-methyl-5-nitropyridine can be selectively reduced to an amine, which serves as an anchor point for attaching biotin, fluorophores, or other reporter groups. The compound's moderate lipophilicity (LogP ≈ 1.96) is advantageous for designing probes that maintain sufficient cell permeability while retaining aqueous solubility for handling. This makes it a versatile platform for creating tools to study protein targets or for developing novel targeted protein degradation (TPD) molecules, where the linker attachment point is critical [2].

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